![molecular formula C13H23NO4 B11941829 tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. Spirocyclic compounds are known for their unique three-dimensional structures, which can enhance the biological activity and selectivity of pharmaceutical agents. This compound, in particular, features a spirocyclic framework with a tert-butyl ester group, making it a versatile building block for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable aziridine with a lactone under basic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets, potentially modulating biological pathways. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions may contribute to its biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate stands out due to its specific functional groups and spirocyclic framework. The presence of the hydroxyethyl group and the oxa-azaspiro structure provides unique chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)6-10(4-5-15)7-17-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
OOBZHIZSNNWCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)
![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)

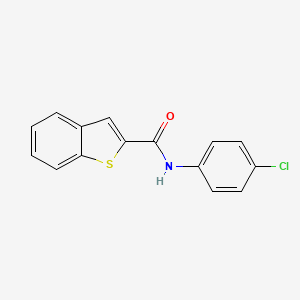
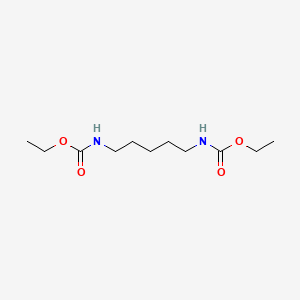
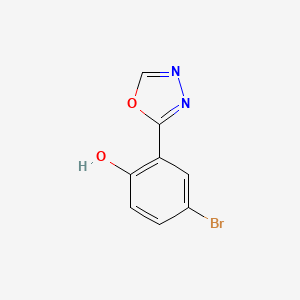

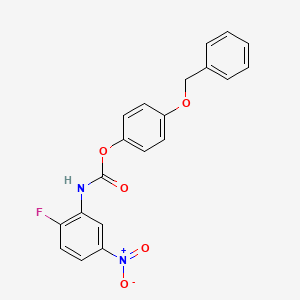
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
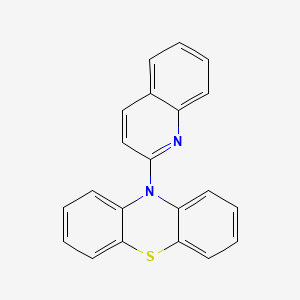

![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
